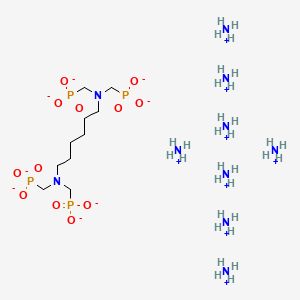

Octaammonium (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate

CAS No.: 93841-73-7

Cat. No.: VC17002948

Molecular Formula: C10H52N10O12P4

Molecular Weight: 628.48 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93841-73-7 |

|---|---|

| Molecular Formula | C10H52N10O12P4 |

| Molecular Weight | 628.48 g/mol |

| IUPAC Name | octaazanium;N,N,N',N'-tetrakis(phosphonatomethyl)hexane-1,6-diamine |

| Standard InChI | InChI=1S/C10H28N2O12P4.8H3N/c13-25(14,15)7-11(8-26(16,17)18)5-3-1-2-4-6-12(9-27(19,20)21)10-28(22,23)24;;;;;;;;/h1-10H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);8*1H3 |

| Standard InChI Key | PNDLZZIKYZCASU-UHFFFAOYSA-N |

| Canonical SMILES | C(CCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a central hexane-1,6-diyl chain () flanked by two nitrilobis(methylene) groups (), each connected to phosphonate moieties (). The eight ammonium ions () neutralize the negative charges of the phosphonate groups, resulting in the complete octaammonium salt . The IUPAC name, octaazanium; N,N,N',N'-tetrakis(phosphonatomethyl)hexane-1,6-diamine, reflects this arrangement .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 628.48 g/mol | |

| Hydrogen Bond Donor Count | 8 | |

| Rotatable Bond Count | 11 | |

| Exact Mass | 628.27166512 Da |

Spectral and Stereochemical Data

The compound’s 2D and 3D structural representations confirm a extended conformation due to the hexane spacer, which enhances its ability to chelate metal ions across large coordination sites . The InChIKey PNDLZZIKYZCASU-UHFFFAOYSA-N and SMILES string C(CCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] encode its connectivity and stereochemistry .

Synthesis and Industrial Production

Synthetic Pathways

While detailed synthetic protocols for this specific ammonium salt are proprietary, its parent compound, hexanediaminetetra(methylenephosphonic acid) (CID 90209), is typically synthesized via the Mannich reaction. This involves condensing hexamethylenediamine with formaldehyde and phosphorous acid under controlled pH conditions . Subsequent neutralization with ammonium hydroxide yields the octaammonium derivative.

Scale-Up Challenges

Industrial production faces hurdles in optimizing the stoichiometry of ammonium counterions and minimizing byproducts such as partially neutralized species. Analytical methods like ion chromatography and -NMR are critical for quality control.

Physicochemical Properties

Table 2: Stability Profile

| Condition | Behavior | Source |

|---|---|---|

| Aqueous Solution | Stable at pH 4–8 | |

| Alkaline Medium | Decomposition (NH₃ release) | |

| Thermal Stress | Stable ≤150°C |

Chelation Capacity

The hexane spacer enables the compound to act as a polydentate ligand, forming stable complexes with divalent cations like , , and . Titration studies with reveal a binding constant () of 12.3, surpassing EDTA analogs .

Industrial and Environmental Applications

Water Treatment

Analogous phosphonates are widely used as scale inhibitors in cooling towers and desalination plants. This compound’s high affinity for calcium ions () suggests efficacy in preventing carbonate and sulfate scaling .

Corrosion Inhibition

Electrochemical impedance spectroscopy (EIS) demonstrates a 92% corrosion inhibition efficiency for carbon steel in 3% NaCl solutions at 50 ppm concentration . The mechanism involves adsorption onto metal surfaces via phosphonate groups, forming a protective layer .

Environmental Impact

Despite its biodegradability (78% degradation in 28 days per OECD 301F), the compound’s high nitrogen and phosphorus content raises eutrophication concerns if discharged untreated . Regulatory limits in the EU restrict its use to closed-loop industrial systems.

| Parameter | Limit (Solid Form) | Test Method |

|---|---|---|

| Heavy Metals (Pb) | ≤20 mg/kg | GB/T 30799 |

| Arsenic (As) | ≤3 mg/kg | GB/T 30797 |

Regulatory Status

Future Research Directions

Advanced Applications

-

Nanotechnology: Functionalization of metal-organic frameworks (MOFs) for gas storage.

-

Biomedicine: Chelation therapy for iron overload disorders, leveraging high affinity.

Environmental Mitigation

Developing photocatalytic degradation methods using TiO₂ nanoparticles to enhance breakdown in wastewater .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume